molecular formula C11H19Cl B14465920 6-Chloro-4-methyldeca-2,5-diene CAS No. 66583-99-1

6-Chloro-4-methyldeca-2,5-diene

Cat. No.: B14465920
CAS No.: 66583-99-1
M. Wt: 186.72 g/mol
InChI Key: QIDDZRSUFNLBHK-UHFFFAOYSA-N
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Description

6-Chloro-4-methyldeca-2,5-diene is an organic compound characterized by the presence of a chlorine atom and a methyl group attached to a deca-diene structure. This compound is part of the conjugated diene family, which is known for its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methyldeca-2,5-diene can be achieved through various methods, including:

Industrial Production Methods

Industrial production of conjugated dienes like this compound often involves the use of catalytic processes to ensure high yield and purity. The specific conditions and catalysts used can vary depending on the desired scale and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-4-methyldeca-2,5-diene undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-4-methyldeca-2,5-diene involves its reactivity as a conjugated diene. The compound can participate in pericyclic reactions, such as the Diels-Alder reaction, where it acts as a diene component . The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-4-methyldeca-2,5-diene is unique due to the presence of both a chlorine atom and a methyl group, which can influence its reactivity and the types of products formed in chemical reactions. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

CAS No.

66583-99-1

Molecular Formula

C11H19Cl

Molecular Weight

186.72 g/mol

IUPAC Name

6-chloro-4-methyldeca-2,5-diene

InChI

InChI=1S/C11H19Cl/c1-4-6-8-11(12)9-10(3)7-5-2/h5,7,9-10H,4,6,8H2,1-3H3

InChI Key

QIDDZRSUFNLBHK-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=CC(C)C=CC)Cl

Origin of Product

United States

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